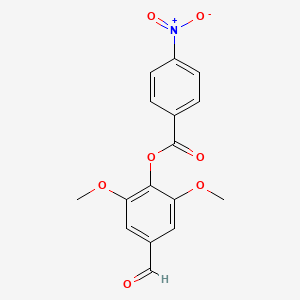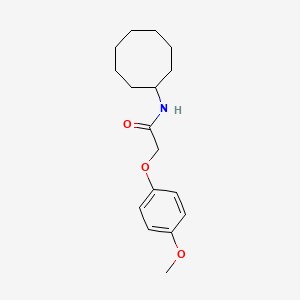
4-formyl-2,6-dimethoxyphenyl 4-nitrobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-formyl-2,6-dimethoxyphenyl 4-nitrobenzoate, also known as FNBP, is a novel organic compound that has garnered significant attention in the scientific community due to its potential applications in various fields. FNBP is a yellow crystalline powder that is soluble in organic solvents and has a molecular weight of 361.31 g/mol.
Mécanisme D'action
The exact mechanism of action of 4-formyl-2,6-dimethoxyphenyl 4-nitrobenzoate is not fully understood, but it is believed to exert its anti-tumor activity through the induction of apoptosis, or programmed cell death, in cancer cells. This compound has also been shown to inhibit the growth and proliferation of bacteria and fungi by disrupting their cell membranes and inhibiting key enzymes involved in cell wall synthesis.
Biochemical and Physiological Effects:
This compound has been shown to exhibit low toxicity and high selectivity towards cancer cells, making it a promising candidate for the development of new anti-cancer drugs. This compound has also been shown to exhibit good stability and solubility in aqueous and organic solvents, making it a versatile reagent for various applications.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4-formyl-2,6-dimethoxyphenyl 4-nitrobenzoate is its versatility and ease of synthesis, which makes it a useful tool for various laboratory experiments. However, one of the limitations of this compound is its relatively low solubility in water, which can limit its applications in certain biological assays.
Orientations Futures
There are several future directions for the study of 4-formyl-2,6-dimethoxyphenyl 4-nitrobenzoate, including the development of new anti-cancer drugs based on its structure and mechanism of action, the synthesis of novel organic materials with unique properties, and the investigation of its potential as a new class of antibiotics. Further studies are also needed to elucidate the exact mechanism of action of this compound and its potential side effects in vivo.
Méthodes De Synthèse
4-formyl-2,6-dimethoxyphenyl 4-nitrobenzoate can be synthesized through a multi-step process involving the reaction of 4-nitrobenzoic acid with 2,6-dimethoxyphenol, followed by the addition of formic acid and acetic anhydride. The resulting product is then purified through recrystallization and characterized using various spectroscopic techniques such as NMR, IR, and mass spectrometry.
Applications De Recherche Scientifique
4-formyl-2,6-dimethoxyphenyl 4-nitrobenzoate has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, this compound has been shown to exhibit potent anti-tumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. This compound has also been investigated for its antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics. In materials science, this compound has been used as a building block for the synthesis of novel organic materials with unique properties, such as fluorescence and conductivity. In organic synthesis, this compound has been used as a versatile reagent for the synthesis of various functionalized compounds.
Propriétés
IUPAC Name |
(4-formyl-2,6-dimethoxyphenyl) 4-nitrobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO7/c1-22-13-7-10(9-18)8-14(23-2)15(13)24-16(19)11-3-5-12(6-4-11)17(20)21/h3-9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJDLGMJRXWPCSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC(=O)C2=CC=C(C=C2)[N+](=O)[O-])OC)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(4-nitrophenyl)ethylidene]-4-(2-pyridinyl)-1-piperazinamine](/img/structure/B5721926.png)

![2-[2-(tert-butylamino)-2-oxoethoxy]-N-(2,3-dichlorophenyl)benzamide](/img/structure/B5721940.png)



![2-[4-(4-chlorophenyl)-1-piperazinyl]-1-(2-methyl-1H-indol-3-yl)ethanone](/img/structure/B5721958.png)
![2-[(4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)thio]-1-(4-methylphenyl)ethanone](/img/structure/B5721959.png)
![N-(2-cyanophenyl)-2-{[4-methyl-5-(2-thienylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5721966.png)


![4-propyl-7-[(4-vinylbenzyl)oxy]-2H-chromen-2-one](/img/structure/B5721999.png)
![2-(1-naphthyl)-N'-[3-(4-nitrophenyl)-2-propen-1-ylidene]acetohydrazide](/img/structure/B5722000.png)
